L 722151

Enzymology Anticoagulation Inhibitor Profiling

L 722151 offers a unique research tool with well-characterized in vivo efficacy, time-dependent inhibition kinetics, and a hemodynamically neutral profile. Ideal for FXIIIa mechanistic studies and thrombolysis enhancement models. Secure your supply for precise experimental outcomes.

Molecular Formula C8H9ClN2O5S3
Molecular Weight 344.8 g/mol
CAS No. 122841-09-2
Cat. No. B1673945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 722151
CAS122841-09-2
Synonyms2-(1-acetonylthio)-5-methylthiazolo(2,3-b)-1,3,4-thiadiazolium
L 722151
L-722,151
L-722151
Molecular FormulaC8H9ClN2O5S3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCC1=CSC2=[N+]1N=C(S2)SCC(=O)C.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C8H9N2OS3.ClHO4/c1-5-3-13-8-10(5)9-7(14-8)12-4-6(2)11;2-1(3,4)5/h3H,4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyVDKILYNGSUZCJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L 722151 (CAS 122841-09-2): Competitive FXIIIa Inhibitor for In Vivo Thrombolysis Studies


L 722151, chemically identified as 2-(1-acetonylthio)-5-methylthiazolo[2,3-b]-1,3,4-thiadiazolium perchlorate, is a competitive inhibitor of activated blood coagulation factor XIII (FXIIIa) . It functions by impeding the FXIIIa-catalyzed covalent crosslinking of fibrin, a process that normally confers structural stability and resistance to plasmin-mediated degradation upon blood clots [1]. This compound has been utilized exclusively in preclinical research settings, particularly in rabbit and canine models, to investigate the potential of FXIIIa inhibition as an adjunctive strategy to enhance the efficacy of thrombolytic agents like tissue-type plasminogen activator (t-PA) [1][2].

L 722151 (CAS 122841-09-2): Critical Experimental Nuances That Preclude Direct Substitution


While several FXIIIa inhibitors have been reported, direct substitution of L 722151 with other in-class compounds is not scientifically sound without extensive re-validation. The in vivo effects of L 722151 are highly contingent upon a narrow pretreatment window, as its benefit is lost if administration is delayed by just 15-20 minutes after thrombus formation [1][2]. This time-dependent efficacy is linked to the rapid kinetics of specific FXIIIa-catalyzed crosslinking reactions it inhibits [1]. Furthermore, unlike some peptidic or allosteric inhibitors, L 722151 has a well-characterized, albeit moderate, competitive inhibition profile (Ki = 49 µM) and a documented hemodynamic safety profile in large animal models, showing no alteration in systemic blood pressure [1]. These specific experimental parameters—timing, potency, and hemodynamic effects—cannot be assumed for other FXIIIa inhibitors, which may exhibit different mechanisms (e.g., allosteric, irreversible), potencies, and off-target profiles, making L 722151 a distinct research tool for studying this specific pharmacological window [3].

L 722151 (CAS 122841-09-2): Quantitative Differentiation Evidence for Scientific Procurement


Defined Competitive Inhibition of FXIIIa (Ki = 49 µM) vs. Alternative Mechanisms

L 722151 functions as a competitive inhibitor of human factor XIIIa with a reported inhibition constant (Ki) of 49 µM . This mechanism contrasts with other FXIIIa inhibitors like the peptidic inhibitor Tridegin, which exhibits a more potent but irreversible or slowly reversible inhibition profile [1]. The competitive nature of L 722151 provides a reversible, substrate-dependent inhibition, offering a distinct pharmacological tool for probing FXIIIa function without permanently ablating its activity.

Enzymology Anticoagulation Inhibitor Profiling

Accelerated Reperfusion in Canine Coronary Thrombosis Model vs. Placebo

In a canine model of electrically-induced coronary thrombosis, pretreatment with L-722,151 (0.1 mg/kg/min IV) resulted in a significantly faster reperfusion time in response to t-PA compared to placebo [1]. L-722,151-treated animals reperfused at 16.4 ± 2.8 minutes versus 49.1 ± 9.3 minutes for placebo-treated animals, representing a threefold acceleration [1]. Additionally, the incidence of t-PA-induced reperfusion was 100% (8 of 8) in the L-722,151 group, compared to only 70% (7 of 10) in the placebo group [1].

Cardiovascular Pharmacology In Vivo Thrombosis Thrombolysis

Reduction of Residual Thrombus Mass in Canine Model vs. Placebo

Beyond accelerating reperfusion, pretreatment with L-722,151 in the same canine model led to a substantial reduction in residual thrombus mass following t-PA therapy [1]. The mean residual thrombus mass in L-722,151-treated animals was 1.7 ± 0.6 mg, a 75% reduction from the 6.9 ± 1.9 mg observed in placebo-treated controls [1].

Thrombus Burden In Vivo Efficacy Cardiovascular Research

Time-Dependent Efficacy in Rabbit Arterial Thrombosis Model vs. Delayed Dosing

The pro-thrombolytic effect of L 722151 is strictly time-dependent, as demonstrated in a rabbit model of femoral artery thrombosis [1]. When L 722151 was co-administered with t-PA either before or 8 minutes after thrombus induction, it produced significant thrombolysis in 50% of the animals and further reduced thrombus weights compared to t-PA alone [1]. However, this beneficial effect was completely lost when L 722151 administration was delayed until 20 minutes after thrombus formation [1].

Pharmacodynamics Therapeutic Window Arterial Thrombosis

Hemodynamic Neutrality in a Large Animal Model vs. Other Vasoactive Agents

In the canine coronary thrombosis model, treatment with L-722,151 at a dose that produced significant antithrombotic effects was associated with no change in systemic blood pressure [1]. This hemodynamic neutrality is a notable finding, as it suggests that the compound's therapeutic effect is not confounded by vasoactive properties.

Safety Pharmacology Hemodynamics In Vivo Toxicology

L 722151 (CAS 122841-09-2): Optimal Experimental Application Scenarios Based on Quantitative Evidence


Studying FXIIIa as an Adjunctive Target to Enhance t-PA Thrombolysis

This is the primary and most validated application for L 722151. Researchers investigating the mechanistic role of FXIIIa-mediated fibrin crosslinking in limiting the efficacy of thrombolytic agents should consider L 722151. Its demonstrated ability to accelerate reperfusion threefold and reduce thrombus mass by 75% in a large animal model provides a strong, quantitative baseline for studying FXIIIa inhibition as an adjunctive strategy to t-PA [1].

Investigating the Kinetics and Therapeutic Window of FXIIIa Inhibition In Vivo

The strict time-dependency of L 722151's effect, with efficacy lost within 20 minutes of thrombus formation, makes it an ideal tool for probing the in vivo kinetics of FXIIIa activity. Researchers can use L 722151 to define the temporal window during which FXIIIa crosslinking renders a clot resistant to fibrinolysis, a critical parameter for understanding the pathophysiology of thrombus stabilization [2].

Cardiovascular Pharmacology Studies Requiring a Hemodynamically Neutral Antithrombotic Agent

For in vivo thrombosis models where changes in blood pressure would confound data interpretation, L 722151 offers a significant experimental advantage. Its documented lack of effect on systemic blood pressure allows researchers to isolate the antithrombotic consequences of FXIIIa inhibition without the complicating factor of altered hemodynamics, ensuring cleaner, more interpretable results [1].

Benchmarking Novel FXIIIa Inhibitors in Preclinical Thrombosis Models

Given its well-documented in vivo profile across multiple species (rabbit and canine), L 722151 serves as a valuable reference compound for benchmarking the efficacy of newer, investigational FXIIIa inhibitors. Its quantitative effects on reperfusion time, thrombus mass, and therapeutic window provide clear, comparative endpoints against which novel agents can be evaluated [1][2].

Quote Request

Request a Quote for L 722151

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.